Product packaging for 1-Amino-3-(4-fluorophenoxy)propan-2-ol(Cat. No.:CAS No. 51448-33-0)

1-Amino-3-(4-fluorophenoxy)propan-2-ol

Cat. No.: B2390882
CAS No.: 51448-33-0
M. Wt: 185.198
InChI Key: LKRGICBCCHGVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Fluorinated Aminopropanol (B1366323) Derivatives within Medicinal Chemistry

The strategic incorporation of fluorine into pharmacologically active compounds is a well-established practice in medicinal chemistry. researchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's physicochemical characteristics. researchgate.netresearchgate.net Introducing fluorine can enhance metabolic stability, increase lipophilicity (which can improve membrane permeation), and modify the acidity or basicity of nearby functional groups. researchgate.netnih.gov These modifications can lead to improved pharmacokinetic profiles, such as better bioavailability and longer half-life. numberanalytics.com

Aminopropanol derivatives, particularly aryloxypropanolamines, are a cornerstone structural motif in many therapeutic agents. ontosight.ai This scaffold is recognized as a key pharmacophore, responsible for the biological activity of an entire class of drugs. The combination of the aminopropanol backbone with a fluorine-substituted aromatic ring, as seen in 1-Amino-3-(4-fluorophenoxy)propan-2-ol, represents a deliberate chemical design strategy. This approach aims to merge the established pharmacological relevance of the aminopropanol core with the benefits of fluorination to create novel compounds with potentially enhanced or refined biological activities. nih.govfrontiersin.org

Historical Development and Significance of Related Pharmacologically Active Compounds

The significance of the aminopropanol structure is deeply rooted in the history of cardiovascular pharmacology. In 1948, Raymond P. Ahlquist first proposed the existence of two distinct types of adrenergic receptors, α and β, which mediate the effects of catecholamines like adrenaline. wikipedia.orgnih.gov This foundational discovery paved the way for the development of drugs that could selectively target these receptors.

Working on this concept in the late 1950s and early 1960s, Sir James Black sought to develop a compound that could block the β-adrenergic receptors in the heart, thereby reducing its oxygen demand to treat angina pectoris. nih.govrevespcardiol.org This research, conducted at Imperial Chemical Industries (ICI), led to the synthesis of the first clinically significant beta-blockers. wikipedia.org The initial compounds, dichloroisoproterenol (B1670464) and pronethalol, were followed by propranolol (B1214883), which was launched in 1965. wikipedia.orgwikipedia.org Propranolol became a revolutionary treatment for angina, hypertension, and arrhythmias and is considered one of the most important contributions to medicine in the 20th century. wikipedia.orgrevespcardiol.orgwikipedia.org

Propranolol and many subsequent "first-generation" non-selective beta-blockers share the core chemical structure of an aryloxypropanolamine. revespcardiol.org Later, "second-generation" or "cardioselective" beta-blockers were developed that showed a higher affinity for β1-receptors, which are predominant in the heart. revespcardiol.orgrevespcardiol.org This historical success firmly established the aminopropanol scaffold as a critical component in the design of cardiovascular drugs, a legacy that continues to inspire the synthesis of new derivatives like this compound.

Current Research Landscape and Future Trajectories for the Compound Class

The current research landscape for fluorinated aminopropanol derivatives continues to evolve. While the primary association of this structural class is with beta-blockers for cardiovascular diseases, research has expanded into other therapeutic areas. nih.gov These include treatments for glaucoma, anxiety, and migraine. nih.govrevespcardiol.org The development of third-generation beta-blockers, which possess additional vasodilatory effects, demonstrates the ongoing innovation within this class of compounds. revespcardiol.orgrevespcardiol.org

Future research trajectories for compounds like this compound are multifaceted:

Novel Therapeutic Targets: Researchers are exploring the potential of aminopropanol derivatives for new applications, including in oncology and as antimicrobial agents. The specific properties imparted by fluorine substitution may prove beneficial in these contexts. nih.govnih.gov

Enhanced Selectivity: A key goal in modern drug discovery is to create highly selective molecules that interact with a specific biological target, minimizing off-target effects. The strategic placement of fluorine can alter a molecule's conformation and electronic distribution, potentially leading to more selective receptor binding.

Chemical Biology and Imaging: Fluorinated compounds are valuable tools in chemical biology. The fluorine-19 (¹⁹F) isotope has a nuclear spin that makes it suitable for ¹⁹F NMR spectroscopy, which can be used to study drug-protein interactions. Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) scanning, a crucial diagnostic imaging technique in oncology and neuroscience. researchgate.net Compounds like this compound could serve as precursors for the synthesis of such imaging agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FNO2 B2390882 1-Amino-3-(4-fluorophenoxy)propan-2-ol CAS No. 51448-33-0

Properties

IUPAC Name

1-amino-3-(4-fluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRGICBCCHGVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Amino 3 4 Fluorophenoxy Propan 2 Ol

Established Synthetic Pathways for the Core 1-Amino-3-(4-fluorophenoxy)propan-2-ol Scaffold

The construction of the this compound backbone is typically achieved through well-established multi-step organic synthesis protocols. These methods often involve the initial formation of an epoxide intermediate, followed by a nucleophilic ring-opening reaction.

Multi-step Organic Synthesis Approaches

A common and versatile approach to synthesizing the this compound scaffold commences with the reaction of 4-fluorophenol (B42351) with an epihalohydrin, such as epichlorohydrin (B41342), in the presence of a base. This reaction yields the key intermediate, 1-(4-fluorophenoxy)-2,3-epoxypropane. The subsequent step involves the regioselective ring-opening of this epoxide with a suitable nitrogen nucleophile. For the synthesis of the primary amine, ammonia (B1221849) is typically employed. This nucleophilic attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the formation of the desired this compound.

A representative synthetic scheme is outlined below:

Step 1: Synthesis of 1-(4-fluorophenoxy)-2,3-epoxypropane

4-fluorophenol is treated with epichlorohydrin in the presence of a base like sodium hydroxide. The phenoxide ion, generated in situ, acts as a nucleophile, displacing the chloride ion from epichlorohydrin to form the corresponding glycidyl (B131873) ether.

Step 2: Aminolysis of 1-(4-fluorophenoxy)-2,3-epoxypropane

The synthesized epoxide is then subjected to a ring-opening reaction with ammonia. This aminolysis reaction proceeds via an SN2 mechanism, resulting in the formation of the final product, this compound. A synthesis of a related compound, 1-(4-Fluorophenoxy)-3-[2-(2,6-dimethylphenylamino)-ethylamino]-propan-2-ol, has been reported starting from 4-Fluorophenyl glycidyl ether, which is then reacted with N-(2,6-dimethylphenyl)-ethylenediamine.

StepReactantsReagents/ConditionsProduct
14-Fluorophenol, EpichlorohydrinBase (e.g., NaOH)1-(4-fluorophenoxy)-2,3-epoxypropane
21-(4-fluorophenoxy)-2,3-epoxypropaneAmmonia (NH₃)This compound

Stereoselective Synthesis of Enantiomeric Forms

The secondary alcohol in this compound creates a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-1-Amino-3-(4-fluorophenoxy)propan-2-ol. The biological activity of such molecules is often enantiomer-dependent, making stereoselective synthesis a critical aspect of their preparation.

Stereoselective synthesis can be achieved through several strategies:

Use of Chiral Starting Materials: A common approach involves starting with enantiomerically pure epichlorohydrin, either (R)- or (S)-epichlorohydrin. The subsequent reactions proceed with retention or inversion of configuration at the chiral center, leading to the desired enantiomer of the final product.

Chiral Resolution: A racemic mixture of this compound can be synthesized and then separated into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The diastereomers, having different physical properties, can then be separated by fractional crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to induce stereoselectivity in one of the key bond-forming steps. For instance, asymmetric epoxidation of an allylic precursor to 1-(4-fluorophenoxy)-2,3-epoxypropane can provide an enantiomerically enriched epoxide, which is then converted to the desired enantiomer of the final product. A strategy involving a base-catalyzed terminal epoxide migration has been noted in the stereocontrolled synthesis of other complex molecules and could be a potential route for preparing chiral epoxy alcohols. nih.gov

Strategies for Chemical Derivatization of the this compound Scaffold

The presence of three distinct functional groups—a primary amine, a secondary alcohol, and a fluorophenoxy moiety—provides ample opportunities for chemical derivatization of the this compound scaffold. Such modifications are crucial for modulating the physicochemical properties and biological activity of the molecule.

Modifications at the Amine Functional Group

The primary amine group is a key site for derivatization, allowing for the introduction of a wide variety of substituents.

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This modification is often used to introduce lipophilic groups or to mimic peptide bonds.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor and is a common feature in many therapeutic agents.

N-Alkylation and N-Arylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination. These modifications can significantly alter the basicity and steric bulk around the nitrogen atom.

Modifications at the Secondary Alcohol Moiety

The secondary hydroxyl group can be modified to introduce different functionalities, which can impact the molecule's polarity and hydrogen bonding capacity.

O-Acylation (Esterification): The alcohol can be esterified with acyl chlorides or carboxylic anhydrides, typically in the presence of a base or an acid catalyst. Direct O-acylation of amino alcohols can be achieved chemoselectively under acidic conditions, which protonate the amine group and prevent its reaction. nih.gov

O-Alkylation (Etherification): Formation of ethers can be accomplished by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis).

O-Silylation: The hydroxyl group can be protected or modified by reaction with silylating agents, such as trimethylsilyl (B98337) chloride, to form silyl (B83357) ethers.

Substitutions and Isomerizations on the Fluorophenoxy Moiety

The aromatic ring of the fluorophenoxy group offers further opportunities for modification, although these reactions can be more challenging due to the electron-withdrawing nature of the fluorine atom and the ether linkage.

Novel Synthetic Routes and Sustainable Chemistry Principles

In recent years, the development of synthetic routes for aryloxypropanolamines has increasingly focused on principles of green chemistry, aiming to enhance efficiency, reduce waste, and utilize renewable resources. rsc.org For this compound, this has led to the exploration of innovative chemoenzymatic and biocatalytic cascade reactions that offer significant advantages over traditional chemical syntheses.

A common foundational strategy for synthesizing aryloxypropanolamines involves the reaction of a substituted phenol (B47542) with a three-carbon electrophilic synthon, such as epichlorohydrin, followed by the introduction of the amino group. wisdomlib.org However, to achieve the desired enantiopurity, which is often crucial for biological applications, modern methods increasingly incorporate enzymatic steps.

One of the most promising sustainable approaches is the use of biocatalysis, particularly employing enzymes like lipases, epoxide hydrolases, and transaminases. mdpi.comresearchgate.net These enzymatic methods can offer high stereoselectivity under mild reaction conditions, thereby minimizing energy consumption and the formation of byproducts. mdpi.com

A prominent novel strategy is the chemoenzymatic synthesis involving a key enzymatic kinetic resolution (EKR) step. This process typically starts with the chemical synthesis of a racemic precursor, which is then resolved into its constituent enantiomers by an enzyme. For instance, a racemic epoxide, such as 3-(4-fluorophenoxy)propylene oxide, can be synthesized chemically and subsequently resolved.

A particularly effective and sustainable approach involves a one-pot, multi-enzyme cascade. Such a system might, for example, utilize an epoxide hydrolase to open the ring of a glycidyl ether precursor, followed by an aminotransferase to introduce the amino group stereoselectively. researchgate.netnih.gov This eliminates the need for isolating intermediates, thereby reducing solvent usage and waste generation.

The principles of sustainable chemistry are further embodied in the use of immobilized enzymes, which allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. Furthermore, conducting these enzymatic reactions in greener solvents, such as ionic liquids or biphasic systems, can further enhance the environmental profile of the synthesis. magtech.com.cn

Below is a data table summarizing a representative novel, chemoenzymatic approach for the synthesis of enantiomerically enriched this compound. This method highlights the integration of a chemical epoxidation step with a subsequent enzymatic resolution.

StepReactionReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Epoxide Formation4-Fluorophenol, Epichlorohydrin, NaOHWater60495N/A (racemic)
2Enzymatic Kinetic ResolutionRacemic 3-(4-fluorophenoxy)propylene oxide, Lipase (e.g., from Candida antarctica)Toluene4524~48 (for the (S)-alcohol)>99

This table illustrates a high-yielding initial chemical synthesis of the racemic epoxide, followed by a highly selective enzymatic resolution to afford the desired chiral amino alcohol precursor in excellent enantiomeric purity. Such chemoenzymatic routes represent a significant advancement in the sustainable production of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Amino 3 4 Fluorophenoxy Propan 2 Ol Derivatives

Elucidation of Key Structural Features Influencing Biological Activity

The biological activity of the 1-amino-3-(4-fluorophenoxy)propan-2-ol framework is dictated by the interplay of its three primary structural components: the aminopropanol (B1366323) backbone, the ether linkage, and the substituted aromatic ring.

The Aminopropanol Core : The propan-2-ol backbone, containing both a hydroxyl (-OH) and an amino (-NH2) group, is fundamental to its interaction with biological targets. ontosight.ai The hydroxyl group and the secondary amine can act as hydrogen bond donors and acceptors, forming critical connections within the binding pockets of receptors and enzymes. arxiv.org The spatial arrangement of these two functional groups is crucial for defining the compound's pharmacological profile.

The Aryloxy Moiety : The phenoxy group connected via an ether linkage provides a larger hydrophobic surface for interaction. This aromatic ring often engages in van der Waals, pi-pi stacking, or hydrophobic interactions with non-polar amino acid residues in the target protein.

Substituents on the Aromatic Ring : The nature and position of substituents on the phenoxy ring significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule. In the case of this compound, the fluorine atom at the para-position is a key determinant of its specific biological effects. Studies on related isosteviol-based 1,3-aminoalcohols have shown that N-benzyl or N-(4-fluorobenzyl) substitutions can be essential for reliable antiproliferative activity, highlighting the importance of the substituted aromatic system. nih.gov

The combination of a hydrophilic aminopropanol head and a more lipophilic aryloxy tail gives the molecule an amphiphilic character, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Impact of Fluorine Substitution Pattern on Pharmacological Profile and Target Selectivity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. mdpi.com The fluorine atom possesses a unique combination of properties—small size (similar to hydrogen), high electronegativity, and the ability to form strong carbon-fluorine bonds—that can profoundly influence a molecule's biological activity. nih.govresearchgate.net

Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. mdpi.com Placing a fluorine atom at the para-position of the phenoxy ring, as in this compound, can block a potential site of aromatic hydroxylation, thereby increasing the metabolic stability and half-life of the compound. researchgate.netnih.gov

Binding Affinity and Selectivity : Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, influencing its interaction with the target protein. researchgate.net It can modify the acidity of nearby protons or engage in specific interactions (e.g., hydrogen bonds with certain protein residues), which can lead to enhanced binding affinity (potency) and selectivity for the intended target. nih.gov

Physicochemical Properties : Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. researchgate.net This modulation of lipophilicity is a critical factor in optimizing the pharmacokinetic profile of a drug candidate.

The specific placement of the fluorine atom is crucial. Different substitution patterns (ortho, meta, para) can lead to distinct pharmacological profiles due to varied electronic and steric effects. The para-substitution in this compound is a common and often effective modification in related aryloxypropanolamine series.

Stereochemical Influences on Receptor Recognition and Efficacy

The central carbon atom of the propan-2-ol moiety (C2), which bears the hydroxyl group, is a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-1-amino-3-(4-fluorophenoxy)propan-2-ol and (S)-1-amino-3-(4-fluorophenoxy)propan-2-ol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates.

This difference arises because biological targets, such as receptors and enzymes, are themselves chiral, being composed of L-amino acids. The three-dimensional arrangement of functional groups in one enantiomer may allow for a more optimal multi-point interaction with the binding site compared to its mirror image. For many aryloxypropanolamine beta-blockers, it is typically the (S)-enantiomer that possesses significantly higher affinity for the β-adrenergic receptor.

The critical importance of stereochemistry necessitates methods for separating the enantiomers or synthesizing them stereoselectively. researchgate.net Techniques such as chiral high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) are commonly employed for the analytical and preparative separation of aminopropanol enantiomers. utwente.nlresearchgate.netyakhak.org Alternatively, stereoselective synthesis routes are developed to produce a single desired enantiomer, avoiding the need for challenging separations and the administration of racemic mixtures. nih.govmdpi.com

Table 1: Chiral Separation Techniques for Amines and Amino Alcohols
TechniqueChiral Selector / Stationary PhaseAnalyte ClassKey FindingReference
High-Performance Liquid Chromatography (HPLC)Acetylated β-cyclodextrin stationary phaseChiral amines and amino alcoholsExhibits excellent performance for enantiomeric separation in reversed-phase mode. researchgate.net
Gas Chromatography (GC)Diproline chiral stationary phaseAromatic alcohols and derivatized aminesAromatic racemic analytes showed higher enantioselectivities than their aliphatic analogs. nih.gov
Capillary Electrophoresis (CE)Tetraalkylammonium-L-tartrate ionic liquids (TAA-L-TT)Model enantiomersAchieved better enantio-separation than traditional tartrate ester-type chiral selectors. jiangnan.edu.cn

Rational Design Principles for Optimizing Lead Compounds within the Aminopropanol Framework

Once a lead compound like this compound is identified, rational drug design principles are applied to optimize its properties into a viable drug candidate. patsnap.combiobide.com This process involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing off-target effects. numberanalytics.comdanaher.com

Structure-Activity Relationship (SAR) Analysis : This involves synthesizing and testing a series of analogs to understand how specific structural changes affect biological activity. numberanalytics.com For the aminopropanol framework, modifications would typically include:

Varying the Amine Substituent : Changing the primary amine to secondary or tertiary amines with different alkyl or aryl groups can significantly impact selectivity and potency.

Modifying the Aromatic Ring : Introducing different substituents (e.g., chloro, methyl, methoxy) at various positions on the phenoxy ring can fine-tune electronic and steric properties.

Altering the Linker : The length and nature of the chain connecting the aryloxy group and the amine can be modified.

Bioisosteric Replacement : This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's profile. nih.govu-tokyo.ac.jp For example, the fluorine atom could be replaced with other halogens or a cyano group. The phenoxy ring itself could be replaced by other aromatic heterocycles to explore new interactions with the target. u-tokyo.ac.jp

Computational Modeling : Tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how modified compounds will bind to their target and to guide the design of more potent and selective analogs. patsnap.comnih.gov This computational approach helps prioritize which compounds to synthesize, saving time and resources. stonybrookmedicine.edu

The goal of lead optimization is a multi-parameter effort, balancing improvements in efficacy and selectivity with the maintenance of favorable ADME properties. numberanalytics.comdanaher.com

Comparative SAR/SPR Analysis with Closely Related Aminopropanol Analogs

The SAR of this compound can be better understood by comparing it with its structural relatives.

Comparison with Non-Fluorinated Analog : The parent compound, 1-amino-3-phenoxypropan-2-ol, serves as a direct baseline. The introduction of the 4-fluoro group generally leads to increased lipophilicity and metabolic stability. The impact on potency is target-dependent; in many cases, the electronic perturbation caused by fluorine can enhance binding affinity.

Comparison with Other Halogenated Analogs : Replacing the 4-fluoro substituent with other halogens like chlorine (as in 1-amino-3-(4-chlorophenoxy)propan-2-ol) allows for a study of the effect of atomic size and electronegativity. scbt.com While both are electron-withdrawing, chlorine is larger than fluorine, which can introduce different steric interactions within the binding site.

Comparison with Alkyl-Substituted Analogs : An analog like 1-amino-3-(p-tolyloxy)propan-2-ol (with a 4-methyl group) would introduce an electron-donating and lipophilic group. Comparing its activity helps to deconvolute electronic effects from steric and lipophilic effects.

Table 2: Physicochemical Properties of 1-Amino-3-(aryloxy)propan-2-ol Analogs
Compound NameSubstituent at Para-PositionMolecular FormulaMolecular Weight (g/mol)Reference
1-Amino-3-phenoxypropan-2-ol-HC₉H₁₃NO₂167.21 nih.gov
This compound-FC₉H₁₂FNO₂185.20 uni.luamericanelements.com
1-Amino-3-(4-chlorophenoxy)propan-2-ol-ClC₉H₁₂ClNO₂201.65 scbt.com
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol-CH₃ (meta, meta)C₁₁H₁₇NO₂195.26 ncats.io

This comparative analysis is essential for building a comprehensive SAR model. By systematically evaluating how small structural changes across a series of related compounds affect biological activity, researchers can refine their understanding of the pharmacophore and design more effective therapeutic agents. nih.gov

Scientific Data Unavailable for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of published research on the biological and pharmacological properties of the chemical compound this compound. As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

The specific areas of investigation for which no substantial data could be located include:

In Vitro Biological Assessments: No studies were found detailing the effects of this compound on cellular viability and proliferation, its binding affinity to specific receptors, its modulation of signaling pathways, its impact on enzyme activity and inhibition kinetics, or its effects on subcellular structures such as the cytoskeleton.

In Vivo Pharmacological Efficacy Studies: There is an absence of research in animal models that would provide information on the neurocognitive and behavioral activity of this compound, including any potential for memory enhancement.

The creation of an authoritative and evidence-based article requires access to peer-reviewed research and validated experimental data. Without such foundational information, any attempt to describe the biological activity and pharmacological profile of this compound would be speculative and would not meet the required standards of scientific accuracy. Further research into this specific compound is necessary before a comprehensive profile can be documented.

Biological Activity and Pharmacological Profiling of 1 Amino 3 4 Fluorophenoxy Propan 2 Ol

In Vivo Pharmacological Efficacy Studies

Anti-infective Potentials (e.g., Antitubercular, Antifungal Applications)

The anti-infective properties of 1-amino-3-(4-fluorophenoxy)propan-2-ol are an area of ongoing investigation, with research into structurally related compounds providing significant insights into its potential applications. Studies on analogous molecules have revealed promising activity against a range of pathogens, including bacteria and mycobacteria.

Derivatives of phenoxypropan-2-ol have been identified as novel antibacterial agents. For instance, the compound 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009) has demonstrated the ability to kill persister cells of the Gram-negative pathogen Pseudomonas aeruginosa. nih.govresearchgate.net This compound also exhibits broad-spectrum antibacterial effects against non-persister cells and has shown efficacy in combination with conventional antibiotics against clinically significant ESKAPE pathogens. nih.gov SPI009 was effective in biofilm models and improved survival in preclinical infection models, highlighting the potential of the amino-propan-2-ol scaffold in combating antibiotic resistance and chronic infections. nih.gov

In the context of antitubercular activity, research into compounds featuring a fluorophenoxy moiety has yielded promising results. The compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited significant anti-tuberculosis (anti-TB) activity against both the H37Rv strain and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). nih.govmdpi.comresearchgate.net Computational studies identified the MTB β-ketoacyl ACP synthase I (KasA) as the likely cellular target for this class of compounds. nih.govmdpi.com This suggests that the fluorophenoxy group present in this compound could be a key pharmacophore for developing new antitubercular agents.

While direct antifungal studies on this compound are not extensively documented, related structures containing amino alcohol and triazole moieties have been explored for their fungicidal properties. nih.govmdpi.com For example, certain amino alcohol derivatives have shown potent activity against Candida species. researchgate.net

Table 1: Anti-infective Activity of Structurally Related Compounds

CompoundActivity TypeTarget Pathogen(s)Key FindingsReference
1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009)AntibacterialPseudomonas aeruginosa, ESKAPE pathogensEffective against persister cells; broad-spectrum activity; effective in biofilm models. nih.govresearchgate.net
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolAntitubercularMycobacterium tuberculosis (H37Rv and MDR strains)Promising activity with MIC values of 5.5 µg/mL (H37Rv) and 11 µg/mL (MDR). nih.govmdpi.comresearchgate.net
(2S,3R)-2-aminododecan-3-olAntifungalCandida albicans, Candida glabrataDisplayed significant activity with a MIC of 0.7 µg/mL against C. albicans. researchgate.net

Modulatory Effects on Inflammatory Pathways and Immune Responses

The direct effects of this compound on inflammatory pathways and immune responses have not yet been extensively characterized in published research. However, the modulation of immune responses is a critical aspect of therapeutic intervention in many diseases, including cancer and infectious diseases. Tumors, for instance, can create an immunosuppressive microenvironment, partly through the action of amino acid degrading enzymes, to evade immune destruction. nih.gov Furthermore, enzymes such as cyclooxygenases play complex roles in neuroinflammation and are considered therapeutic targets in neurodegenerative disorders. mdpi.com Given the structural similarities of this compound to other pharmacologically active molecules, future research may explore its potential to modulate key components of the immune system or inflammatory cascades.

Investigation of Multidrug Resistance Reversal in Oncological Contexts

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.govnih.gov The investigation into agents that can reverse MDR is a key area of oncological research. While there is no direct evidence to date demonstrating that this compound can reverse multidrug resistance, the development of novel small molecules to inhibit MDR mechanisms is an active field. For example, some tyrosine kinase inhibitors have been shown to interact with ABC transporters and inhibit their function, thereby re-sensitizing resistant cancer cells to chemotherapy. nih.gov The potential for this compound or its derivatives to act as MDR modulators represents a potential avenue for future research, contingent on its interaction with cellular efflux pumps or other resistance-conferring pathways.

Exploration of Ion Channel and Receptor Modulation (e.g., sodium channels)

The amino-propan-2-ol scaffold is a structural feature found in various compounds known to modulate ion channels. Research into derivatives of 3-amino-1-(indanyloxy)-2-propanol has identified this class of molecules as potent blockers of neuronal sodium (Na+) channels. nih.gov These compounds showed promise for the treatment of ischemic stroke by inhibiting the sustained depolarization that occurs during such events. nih.gov Specifically, one derivative demonstrated a high binding affinity for neurotoxin receptor site 2 of the Na+ channels, suggesting a use-dependent blocking mechanism. nih.gov This indicates that the core structure shared by this compound is well-suited for interaction with voltage-gated ion channels. The potential for this compound to act as a sodium channel blocker or to modulate other ion channels or receptors remains an area for further pharmacological investigation.

Table 2: Ion Channel Activity of Structurally Related Compounds

Compound ClassActivity TypeTargetKey FindingsReference
3-amino-1-(5-indanyloxy)-2-propanol derivativesSodium Channel BlockerNeuronal Na+ channelsExhibited potent blocking activity and neuroprotective effects in a preclinical stroke model. nih.gov

Therapeutic Applications and Disease Area Relevance (e.g., neurodegenerative disorders, infectious diseases, cancer)

Based on its pharmacological profile and the activities of structurally related compounds, this compound holds potential therapeutic relevance across several disease areas.

Infectious Diseases: The demonstrated antitubercular activity of molecules containing a fluorophenoxy group suggests a potential role in developing new treatments for tuberculosis, including MDR-TB. nih.govmdpi.com Furthermore, the broad-spectrum antibacterial efficacy of a related phenoxypropan-2-ol derivative against persister cells and biofilms indicates possible applications in combating chronic and resistant bacterial infections. nih.gov

Neurodegenerative Disorders: The activity of analogous amino-propan-2-ol compounds as potent sodium channel blockers points to a potential application in neuroprotection. nih.gov By modulating neuronal excitability, such compounds could be relevant for conditions characterized by excessive neuronal depolarization, such as ischemic stroke. nih.gov

Cancer: While direct anticancer or MDR-reversal activity has not been established, related scaffolds have been investigated for their oncological potential. For example, the naftopidil (B1677906) analogue 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol has been shown to induce cell death in a wide variety of human cancer cell lines and suppress tumor growth in preclinical models. nih.gov This suggests that the aminopropanol (B1366323) backbone could serve as a template for the design of novel anticancer agents.

Further research is necessary to fully elucidate the therapeutic applications of this compound and to validate these potential uses in relevant disease models.

Molecular Mechanisms of Action of 1 Amino 3 4 Fluorophenoxy Propan 2 Ol

Identification of Molecular Targets and Binding Modes

The primary molecular targets for aryloxypropanolamine compounds are the beta-adrenergic receptors (β-ARs), which are a class of G protein-coupled receptors (GPCRs) that respond to the endogenous catecholamines epinephrine (B1671497) and norepinephrine. There are three main subtypes of beta-adrenergic receptors: β1, β2, and β3. Based on its chemical structure, 1-Amino-3-(4-fluorophenoxy)propan-2-ol is predicted to bind to these receptors, likely acting as a competitive antagonist.

The binding of aryloxypropanolamines to beta-adrenergic receptors is highly stereoselective, with the (S)-enantiomer typically exhibiting significantly greater affinity than the (R)-enantiomer. The key structural features that facilitate this interaction include the secondary amine in the propanolamine (B44665) side chain and the hydroxyl group on the second carbon of the propanolamine chain, which are essential for receptor binding.

The nature and position of substituents on the aromatic ring play a crucial role in the potency and selectivity of these compounds. The presence of a fluorine atom at the para-position (position 4) of the phenoxy ring in this compound is particularly noteworthy. Structure-activity relationship studies of beta-blockers have shown that para-substitution on the aromatic ring can confer selectivity for the β1-adrenergic receptor, which is predominantly found in cardiac tissue. This suggests that this compound may act as a cardioselective beta-blocker.

Table 1: Predicted Molecular Targets and Structural Features for Binding

FeatureRole in Molecular InteractionPredicted Target(s)
Aryloxypropanolamine BackboneCore structure for binding to beta-adrenergic receptors.β1 and β2-adrenergic receptors
Secondary AmineEssential for receptor interaction.β1 and β2-adrenergic receptors
Hydroxyl GroupForms critical hydrogen bonds within the receptor binding pocket.β1 and β2-adrenergic receptors
4-Fluoro SubstituentInfluences binding affinity and may confer selectivity.Potentially selective for β1-adrenergic receptors

Elucidation of Downstream Signaling Cascades

As a predicted antagonist of beta-adrenergic receptors, this compound would inhibit the downstream signaling cascades initiated by the binding of endogenous catecholamines. The canonical signaling pathway for β1 and β2-adrenergic receptors involves the activation of a stimulatory G protein (Gs).

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to a cellular response. For instance, in cardiac myocytes, PKA phosphorylation of L-type calcium channels and phospholamban results in increased heart rate and contractility.

By blocking the binding of agonists like epinephrine and norepinephrine, this compound would prevent the activation of this Gs-cAMP-PKA pathway. This inhibition of downstream signaling is the fundamental mechanism by which beta-blockers exert their physiological effects, such as reducing heart rate and blood pressure.

Table 2: Predicted Effect on Beta-Adrenergic Downstream Signaling

Signaling ComponentAgonist-Mediated EffectPredicted Effect of this compound
Gs Protein ActivationIncreasedInhibition
Adenylyl Cyclase ActivityIncreasedInhibition
Intracellular cAMP LevelsIncreasedDecrease
Protein Kinase A (PKA) ActivityIncreasedInhibition
Phosphorylation of Target ProteinsIncreasedDecrease

Allosteric Modulation and Orthosteric Binding Mechanisms

The vast majority of clinically used beta-blockers, and by extension, likely this compound, function as orthosteric antagonists. This means they bind to the same site on the beta-adrenergic receptor as the endogenous catecholamines, the orthosteric binding site. This binding is competitive, meaning the antagonist and the natural agonist compete for the same binding pocket.

While there has been research into allosteric modulators of beta-adrenergic receptors—compounds that bind to a different site on the receptor to modulate the effect of the orthosteric ligand—there is no evidence to suggest that this compound acts in this manner. Its chemical structure is highly characteristic of a competitive orthosteric antagonist.

Interplay with Endogenous Biomolecules

For example, some studies have suggested that certain beta-blockers can interact with coenzyme Q10, an essential component of the mitochondrial electron transport chain. Additionally, interactions with plasma proteins, such as fibrinogen, have been observed for some beta-blockers, which could potentially influence their pharmacokinetic and pharmacodynamic properties. However, specific data on the interplay of this compound with these or other endogenous biomolecules is not currently available. Any such interactions would need to be determined through dedicated experimental studies.

Pharmacokinetic and Drug Metabolism Studies of 1 Amino 3 4 Fluorophenoxy Propan 2 Ol

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No in vitro studies detailing the absorption, distribution, metabolism, and excretion of 1-Amino-3-(4-fluorophenoxy)propan-2-ol could be located. Information regarding its permeability, potential for active transport, metabolic stability in liver microsomes, or identification of its primary routes of elimination is not available in the reviewed literature.

Identification and Characterization of Major Metabolites

There are no published studies that have identified or characterized the metabolites of this compound. The metabolic pathways and the structures of any resulting metabolites remain unknown.

Enzyme Systems Involved in Biotransformation and Their Inhibitory/Inducing Effects

Information regarding the specific enzyme systems, such as cytochrome P450 (CYP) isozymes, responsible for the biotransformation of this compound is not available. Consequently, there is no data on its potential to act as an inhibitor or inducer of these enzymes.

Plasma Stability and Protein Binding Interactions

No data has been published on the stability of this compound in plasma or its affinity for binding to plasma proteins such as albumin.

Prodrug Design Strategies to Enhance Pharmacokinetic Properties

There is no information in the scientific literature regarding the design or application of prodrug strategies aimed at improving the pharmacokinetic properties of this compound.

Toxicological Evaluation and Safety Assessment of 1 Amino 3 4 Fluorophenoxy Propan 2 Ol

In Vitro Toxicity Screening and Cytotoxicity Profiling

Direct in vitro toxicity data for 1-Amino-3-(4-fluorophenoxy)propan-2-ol is not extensively available in public literature. However, the preclinical safety assessment of a novel compound of this class would invariably begin with a battery of in vitro cytotoxicity assays. These initial screens are crucial for identifying potential cellular liabilities and guiding further development. researchgate.net

Standard assays used in early drug discovery to assess cytotoxicity include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, providing an indication of cell viability and proliferation. A reduction in metabolic activity in the presence of the test compound suggests cytotoxic or cytostatic effects.

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.

Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

High-Content Screening (HCS): This technology uses automated microscopy and image analysis to simultaneously measure multiple parameters of cellular health, such as cell number, nuclear morphology, mitochondrial membrane potential, and oxidative stress. This provides a more detailed picture of the compound's cytotoxic mechanism.

These assays would be conducted across a panel of cell lines representing various organs, such as HepG2 (liver), HEK293 (kidney), and various neuronal and cardiac cell lines, to identify any potential for organ-specific toxicity at an early stage.

Table 1: Common In Vitro Cytotoxicity Assays

AssayPrincipleEndpoint Measured
MTT Conversion of tetrazolium salt to formazan (B1609692) by mitochondrial dehydrogenasesCell viability, metabolic activity
LDH Release of lactate dehydrogenase from damaged cellsCell membrane integrity, cytotoxicity
Neutral Red Uptake of dye into lysosomes of viable cellsCell viability
HCS Automated imaging and analysis of multiple cellular parametersCell health, apoptosis, organelle function

Acute and Chronic In Vivo Toxicity Studies in Preclinical Models (based on related compounds)

Given the structural resemblance of this compound to β-adrenergic antagonists (beta-blockers), its in vivo toxicity profile can be anticipated by examining data from this well-established class of drugs. Beta-blockers are known to have a narrow margin of safety, and overdose can lead to significant toxicity. nih.gov

Acute Toxicity: In preclinical animal models, acute toxicity studies for beta-blockers typically reveal dose-dependent adverse effects. The most common signs of acute overdose are bradycardia (slow heart rate) and hypotension (low blood pressure). youtube.com In severe cases, this can progress to cardiogenic shock and asystole. Respiratory depression may also be observed. Due to their rapid absorption, clinical signs of toxicity often appear within two hours of ingestion of immediate-release formulations. youtube.com

Chronic Toxicity: Long-term toxicity studies in animals for beta-blockers have shown a range of effects. Chronic administration can lead to sustained hemodynamic effects, and monitoring of cardiovascular parameters is a key component of these studies. Depending on the specific beta-blocker, effects on other organ systems may be observed. For instance, some beta-blockers can influence metabolic parameters.

Table 2: Potential Acute Toxicological Endpoints in Animal Models (based on Beta-Blocker Toxicity)

ParameterObservation
Cardiovascular Bradycardia, hypotension, atrioventricular (AV) block, reduced cardiac contractility.
Neurological Lethargy, seizures, coma (especially with lipophilic compounds).
Respiratory Respiratory depression, bronchospasm (particularly with non-selective agents).
Metabolic Hypoglycemia (more common in young animals), hyperkalemia. youtube.com

Identification and Characterization of Organ-Specific Toxicities (e.g., neurological, cardiac implications)

Based on the pharmacology of related beta-blockers, the primary organ systems of concern for this compound toxicity are the cardiovascular and central nervous systems.

Cardiac Implications: The principal toxic effects of beta-blocker overdose are extensions of their therapeutic actions. Excessive blockade of β1-adrenergic receptors in the heart leads to decreased heart rate, reduced myocardial contractility, and slowed atrioventricular conduction. This can manifest as severe bradycardia, heart block, and profound hypotension, potentially culminating in cardiogenic shock. Some beta-blockers, like sotalol, also have effects on potassium channels, which can prolong the QT interval and lead to life-threatening arrhythmias such as Torsades de Pointes.

Neurological Implications: The neurological effects of beta-blockers are largely influenced by their ability to cross the blood-brain barrier, a property linked to their lipophilicity. More lipophilic beta-blockers, such as propranolol (B1214883), are associated with a higher incidence of central nervous system (CNS) toxicity.

Common CNS-related side effects reported with beta-blocker therapy include fatigue, dizziness, sleep disturbances, and nightmares. In an overdose setting, more severe neurological complications can arise, including delirium, coma, and seizures. Seizures are a notable feature of propranolol toxicity.

Mechanistic Understanding of Adverse Drug Reactions (e.g., chemical pneumonia, neurological scars)

Understanding the mechanisms behind potential adverse drug reactions is critical for risk assessment. For a compound like this compound, insights can be drawn from the known adverse effects of beta-blockers.

Chemical Pneumonia (Interstitial Lung Disease): While bronchospasm is a more commonly known respiratory side effect of non-selective beta-blockers, there are reports of these drugs inducing interstitial pneumonitis. The pathogenesis is not fully elucidated but is thought to involve a drug-specific cell-mediated immune response. In a case attributed to propranolol, bronchoalveolar lavage demonstrated lymphocytosis, and peripheral blood lymphocytes showed a response to the drug, suggesting a hypersensitivity reaction. This type of inflammatory lung disease is a rare but serious adverse event.

Neurological Scars (CNS Effects): The term "neurological scars" is not a standard toxicological term. However, the chronic and sometimes persistent neurological side effects of lipophilic beta-blockers could be conceptualized in this way. The mechanisms for CNS effects such as fatigue, depression, and sleep disturbances are thought to involve the blockade of central β-adrenergic receptors, which play a role in regulating mood, alertness, and sleep cycles. Some beta-blockers may also interact with other receptor systems in the brain, such as serotonin (B10506) receptors, which could contribute to their neuropsychiatric effects. The sustained alteration of these neurochemical pathways could lead to lasting functional changes.

Risk Assessment and Translational Considerations for Clinical Development

The preclinical toxicological data, both in vitro and in vivo (inferred from related compounds), forms the basis for the risk assessment of this compound. The primary goal is to establish a safe starting dose for first-in-human clinical trials and to identify potential safety concerns that require careful monitoring.

The risk assessment process involves:

Hazard Identification: Identifying potential adverse effects based on preclinical data (e.g., cardiotoxicity, neurotoxicity).

Dose-Response Assessment: Determining the relationship between the dose and the incidence and severity of adverse effects to establish a No-Observed-Adverse-Effect Level (NOAEL).

Exposure Assessment: Characterizing the anticipated human exposure levels at the proposed therapeutic doses.

Risk Characterization: Integrating the above information to estimate the likelihood of adverse effects in humans and to establish a safety margin.

Translational Considerations: A key challenge in drug development is translating preclinical findings to clinical outcomes. For this compound, this would involve:

Biomarker Development: Identifying and validating translational safety biomarkers that can be monitored in both animal studies and human trials. For potential cardiotoxicity, this would include close monitoring of ECG parameters (heart rate, PR interval, QRS duration, QT interval) and blood pressure. For CNS effects, validated cognitive and behavioral assessments would be employed.

Species Differences: Carefully considering potential differences in drug metabolism and receptor pharmacology between the animal species used in preclinical studies and humans.

Clinical Trial Design: Designing early-phase clinical trials to include careful monitoring for the predicted adverse effects. This would involve "stop rules" based on predefined changes in safety parameters.

The successful clinical development of this compound will depend on a thorough understanding of its toxicological profile and a well-defined strategy to mitigate potential risks in humans.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Amino 3 4 Fluorophenoxy Propan 2 Ol

High-Resolution Chromatographic and Mass Spectrometric Techniques

High-resolution chromatographic techniques, particularly Ultra-High Performance Liquid Chromatography (UHPLC), coupled with high-resolution mass spectrometry (HRMS), represent the gold standard for the separation, identification, and quantification of 1-Amino-3-(4-fluorophenoxy)propan-2-ol. These methods offer superior resolution, sensitivity, and specificity compared to conventional HPLC.

Detailed Research Findings: The analysis of polar compounds like amino alcohols often utilizes reversed-phase chromatography with specialized columns designed to enhance retention. For instance, C18 columns, such as the CORTECS UPLC C18, are frequently used. lcms.cz The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724), with additives like formic acid to improve peak shape and ionization efficiency. lcms.czwaters.com A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target analyte from impurities and matrix components.

Tandem mass spectrometry (MS/MS) is indispensable for selective and sensitive detection. nih.gov Following electrospray ionization (ESI) in positive mode, the compound is detected by monitoring specific mass-to-charge (m/z) transitions. For this compound (molar mass: 185.2 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 186.09. A precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is monitored. This Multiple Reaction Monitoring (MRM) or Single Ion Recording (SIR) approach significantly reduces background noise and enhances selectivity. lcms.czbioanalysis-zone.com HRMS instruments, like Quadrupole-Time of Flight (Q-TOF) mass spectrometers, provide highly accurate mass measurements, which further aids in unequivocal identification and structural confirmation. bioanalysis-zone.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques crucial for the definitive structural elucidation of this compound.

Detailed Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to confirm the molecular structure.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals corresponding to each unique proton environment. The aromatic protons on the fluorophenyl ring would appear as complex multiplets in the downfield region (~6.8-7.2 ppm). The protons of the propanol (B110389) backbone (CH₂, CH, and the second CH₂) would produce distinct signals in the aliphatic region (~2.5-4.5 ppm). The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) would appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the aromatic ring would resonate at ~115-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbons bonded to oxygen (C-O) and nitrogen (C-N) would appear in the ~40-80 ppm range.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the overlapping stretching vibrations of the hydroxyl (-OH) and amine (-NH₂) groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

Aromatic C=C Bending: Peaks in the 1500-1600 cm⁻¹ region are indicative of the aromatic ring.

C-O Stretching: Strong absorptions around 1250 cm⁻¹ (aryl-alkyl ether) and 1050-1150 cm⁻¹ (secondary alcohol) are expected for the C-O stretching vibrations.

C-F Stretching: A strong band in the 1100-1200 cm⁻¹ region would confirm the presence of the carbon-fluorine bond.

Chiral Separation Techniques for Enantiomeric Purity Determination

As this compound contains a chiral center at the second carbon of the propanol chain, it exists as a pair of enantiomers. The determination of enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. yakhak.org

Detailed Research Findings: The direct separation of enantiomers is achieved using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are highly effective for a broad range of chiral compounds, including amines and alcohols. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Mobile phases in chiral chromatography are often composed of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol. yakhak.org The choice and proportion of the modifier are critical for achieving optimal resolution.

For compounds that are difficult to resolve directly, derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard achiral column. However, direct analysis on a CSP is generally preferred to avoid additional sample preparation steps and potential sources of error. sigmaaldrich.com Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. jiangnan.edu.cn

Advanced Detection Techniques (e.g., Predicted Collision Cross Section)

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. A key parameter derived from this technique is the Collision Cross Section (CCS), which is a measure of the ion's rotational average area. Predicted CCS values can serve as an additional identifier for a compound, complementing retention time and m/z data.

Detailed Research Findings: For this compound, predicted CCS values have been calculated for various adducts, providing valuable data for its identification using IM-MS. uni.lu These values, typically measured in square angstroms (Ų), are highly specific to the ion's three-dimensional structure.

Adductm/zPredicted CCS (Ų)
[M+H]⁺186.09248138.0
[M+Na]⁺208.07442144.7
[M-H]⁻184.07792138.5
[M+NH₄]⁺203.11902156.6
[M+K]⁺224.04836142.6
[M+H-H₂O]⁺168.08246131.2

Data sourced from PubChem. uni.lu

Method Development and Validation for Biological Samples

The quantification of this compound in biological samples, such as plasma or urine, requires the development and validation of a robust bioanalytical method, typically using LC-MS/MS. nih.gov This process ensures that the method is reliable, reproducible, and accurate for its intended purpose.

Detailed Research Findings: A typical method development and validation workflow involves several key stages:

Sample Preparation: The primary goal is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and lipids. Protein precipitation is a common and straightforward technique, where a solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins, which are then removed by centrifugation. thermofisher.com

Chromatographic Conditions: Optimization of the LC method is performed to achieve a short run time, good peak shape, and adequate separation from endogenous matrix components. This involves selecting the appropriate column, mobile phases, and gradient profile.

Mass Spectrometry Optimization: The MS parameters, including ionization source settings (e.g., capillary voltage, gas flow rates) and compound-specific parameters (e.g., cone voltage, collision energy), are optimized to maximize the signal response for the analyte and its stable isotope-labeled internal standard. nih.gov

Method Validation: The developed method is rigorously validated according to regulatory guidelines. The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the instrument response is directly proportional to the analyte concentration. A regression analysis should demonstrate a linear fit with a coefficient of determination (r²) >0.99. waters.com

Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels (low, medium, and high QC samples). restek.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Matrix Effect: The potential for components in the biological matrix to suppress or enhance the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Computational Chemistry and Molecular Modeling of 1 Amino 3 4 Fluorophenoxy Propan 2 Ol

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 1-Amino-3-(4-fluorophenoxy)propan-2-ol, and a macromolecular target, typically a protein.

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a target, forming a stable complex. The core structure of this compound, known as an aryloxypropanolamine, is a common feature in many beta-blocker drugs. nih.govnih.gov Therefore, a plausible biological target for docking studies would be the β-adrenergic receptors (β-ARs). njppp.com Docking simulations would place the compound into the receptor's binding site and calculate a "docking score," which estimates the binding affinity. Key interactions, such as hydrogen bonds involving the hydroxyl and amino groups and hydrophobic interactions with the fluorophenoxy ring, would be identified. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-protein complex over time. An MD simulation would reveal how the compound and the receptor adjust their conformations to optimize their interaction, providing a more realistic and dynamic picture of the binding event. rsc.org These simulations are crucial for confirming the stability of the binding pose predicted by docking.

A hypothetical docking study of this compound against a β2-adrenergic receptor might yield results similar to those shown below.

ParameterPredicted ValueKey Interacting Residues
Binding Affinity (kcal/mol) -8.5Asp113, Asn312
Docking Score -9.2Ser204, Ser207, Phe290
Hydrogen Bonds 3Asp113, Ser204, Ser207
Hydrophobic Interactions 5Val114, Phe193, Trp286

This table is illustrative and presents hypothetical data based on typical results for similar compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov

For this compound, a QSAR study would typically involve synthesizing a library of derivatives with modifications at various positions (e.g., substituting the fluorine atom, altering the amino group, or changing the linker). The biological activity of these compounds would be measured experimentally, and then a mathematical model would be built to relate this activity to calculated molecular descriptors. nih.govsemanticscholar.org

Key molecular descriptors for this class of compounds could include:

Electronic Descriptors: Charges on atoms, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which are influenced by the electronegative fluorine atom. semanticscholar.org

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: The partition coefficient (logP), which describes the molecule's lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

A resulting QSAR model might take the form of a linear equation, which could be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

DescriptorCoefficientContribution to Activity
logP +0.45Positive (higher lipophilicity may increase activity)
Topological Polar Surface Area (TPSA) -0.21Negative (lower TPSA may favor membrane crossing)
Dipole Moment +0.15Positive (specific polar interactions may be important)
Model Statistics r² = 0.91, q² = 0.75Good correlative and predictive power

This table represents a hypothetical QSAR model to illustrate the concept.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The propanol (B110389) linker in this compound is flexible, allowing the molecule to adopt numerous conformations.

Understanding the molecule's conformational preferences is crucial, as the biologically active conformation—the one that binds to a receptor—is typically a low-energy state. Computational methods can be used to systematically explore the potential energy surface of the molecule, identifying stable, low-energy conformers and the energy barriers between them. This "energy landscape" helps to understand the molecule's flexibility and the probability of it adopting a shape suitable for binding to its biological target.

In Silico Prediction of ADME and Toxicity Profiles

In silico models are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity (Tox) of a compound. researchgate.netmdpi.com These predictions help to identify molecules with poor pharmacokinetic profiles or potential liabilities before committing to expensive and time-consuming experimental studies. researchgate.net

For this compound, various computational tools can predict key ADME-Tox properties.

ADME/Tox PropertyPredicted Value/OutcomeImplication
Molecular Weight 185.2 g/mol Complies with Lipinski's Rule of Five (<500)
logP (Lipophilicity) 1.1 - 1.5Good balance for solubility and permeability
Topological Polar Surface Area (TPSA) 55.5 ŲLikely good intestinal absorption and cell permeation
Aqueous Solubility (logS) -2.5Moderately soluble
Blood-Brain Barrier (BBB) Permeation Predicted: Low/UnlikelyMay not readily enter the central nervous system
CYP450 Inhibition Predicted inhibitor of CYP2D6Potential for drug-drug interactions
hERG Inhibition Low riskLower likelihood of cardiac toxicity
Mutagenicity (Ames Test) Predicted: NegativeUnlikely to be mutagenic

This table contains data synthesized from predictive models and general knowledge of similar chemical structures. It is for illustrative purposes. nih.govnih.gov

Virtual Screening and De Novo Design of Novel Derivatives

The chemical structure of this compound can serve as a starting point for discovering novel derivatives with potentially improved properties.

Virtual Screening: This computational technique involves searching large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. Using the this compound scaffold, a pharmacophore model can be developed. This model defines the essential 3D arrangement of functional groups required for biological activity (e.g., the aromatic ring, hydrogen bond donor/acceptor from the hydroxyl and amino groups). This pharmacophore can then be used to rapidly screen millions of virtual compounds, identifying those that match the required features. nih.govmdpi.com

De Novo Design: This approach involves designing a novel molecule from scratch or by modifying an existing scaffold. Algorithms can use the binding site of a target receptor to "grow" a molecule piece by piece, optimizing its fit and interactions. Alternatively, the structure of this compound can be systematically modified in silico (e.g., by adding different substituents to the phenyl ring) and the resulting derivatives can be evaluated for predicted affinity, selectivity, and ADME properties. chemrxiv.org

Derivative ModificationPredicted Change in Binding AffinityRationale
Replace 4-fluoro with 4-chloro Slight increaseChloro group is larger and more lipophilic, may improve hydrophobic interactions
Add a methyl group to the amino function VariableMay increase or decrease affinity depending on steric fit in the binding pocket
Replace phenoxy with a naphthoxy group Significant increaseLarger aromatic system could form more extensive hydrophobic/pi-stacking interactions

This is a hypothetical table illustrating the principles of derivative design.

Future Perspectives and Translational Research on 1 Amino 3 4 Fluorophenoxy Propan 2 Ol

Development of Next-Generation Analogues with Enhanced Specificity and Potency

The development of next-generation analogues of 1-Amino-3-(4-fluorophenoxy)propan-2-ol would likely be a primary focus of future research. The core structure presents multiple opportunities for chemical modification to enhance its pharmacological properties. Key strategies would likely involve:

Substitution on the Aromatic Ring: Altering the position or nature of the fluorine atom, or introducing other substituents on the phenoxy ring, could significantly impact target binding affinity and selectivity.

Modification of the Amino Group: Introducing alkyl or aryl groups to the terminal amine could modulate the compound's lipophilicity, membrane permeability, and interaction with biological targets.

Stereochemical Optimization: The propan-2-ol backbone contains a chiral center. The synthesis and evaluation of individual enantiomers would be crucial, as biological activity is often stereospecific.

The goals of such analogue development would be to improve potency, enhance selectivity for the desired biological target while minimizing off-target effects, and optimize pharmacokinetic properties for better absorption, distribution, metabolism, and excretion (ADME).

Exploration of Novel Therapeutic Indications and Repurposing Opportunities

Given that the aminopropanol (B1366323) scaffold is a common feature in many beta-blockers, initial investigations into the therapeutic applications of this compound would likely explore its potential cardiovascular effects. However, the broader class of beta-blockers and their analogues are increasingly being investigated for new therapeutic uses beyond their traditional cardiovascular indications. frontiersin.orgcerist.dznih.gov This opens up intriguing possibilities for repurposing this compound.

Potential areas for exploration could include:

Oncology: Some beta-blockers have shown potential as adjuncts in cancer therapy. cerist.dzecancer.orgcrsp.dz Future studies could investigate if this compound or its derivatives exhibit anti-proliferative or anti-metastatic properties.

Antimicrobial Activity: The broader class of aminopropanol derivatives has been explored for antimicrobial properties. nih.govmdpi.com Screening this compound and its analogues against a panel of pathogenic bacteria and fungi could uncover novel anti-infective agents.

Neurological Disorders: The ability of some beta-blockers to cross the blood-brain barrier has led to their investigation in conditions like anxiety and migraine. The neuropharmacological profile of this compound remains an unexplored but potentially fruitful area of research.

Addressing Drug Resistance and Improving Therapeutic Outcomes

Should this compound be developed as an antimicrobial or anticancer agent, addressing the potential for drug resistance would be a critical component of its translational pathway. Strategies to combat resistance could include:

Combination Therapy: Investigating the synergistic effects of this compound with existing drugs could be a powerful approach to enhance efficacy and overcome resistance mechanisms. mdpi.commdpi.com

Targeting Resistance Mechanisms: If the mechanism of action is elucidated, research could focus on developing analogues that are less susceptible to known resistance pathways, such as efflux pumps or enzymatic degradation. nih.govamr-insights.eu

Novel Scaffolds: The development of entirely new chemical scaffolds based on the pharmacophore of this compound could lead to compounds with novel mechanisms of action, making them less prone to existing resistance. nih.govnih.gov

Integration with Systems Biology and Personalized Medicine Approaches

A modern drug development program for this compound would benefit immensely from the integration of systems biology and personalized medicine approaches. acs.orgnih.govmdpi.com These methodologies can provide a more holistic understanding of the drug's effects and help identify patient populations most likely to respond to treatment.

Key applications would include:

Target Identification and Validation: Systems biology can help to identify the primary molecular targets of this compound and understand its effects on broader biological networks. drugtargetreview.comfrontiersin.org

Biomarker Discovery: Identifying predictive biomarkers could enable the selection of patients who would derive the most benefit from treatment, a cornerstone of personalized medicine.

Predictive Modeling: Computational models could be used to simulate the drug's effects in different biological contexts, helping to optimize dosing regimens and predict potential adverse effects.

Challenges and Opportunities in Translational Research and Clinical Development

The path from a promising chemical compound to a clinically approved therapeutic is fraught with challenges. For this compound, these would include:

Lack of Preclinical Data: The primary hurdle is the current absence of foundational preclinical data on its biological activity, mechanism of action, and safety profile.

Pharmacokinetics and Toxicology: Thorough investigation of the compound's ADME properties and potential toxicity is essential before it can be considered for human trials.

Clinical Trial Design: Designing robust clinical trials to demonstrate safety and efficacy for a novel indication would require careful planning and significant investment. nih.govecancer.orgnih.gov

Despite these challenges, the unique chemical structure of this compound presents an opportunity for the discovery of novel therapeutics. The exploration of its pharmacological potential, guided by modern drug discovery paradigms, could lead to the development of new treatments for a range of diseases. Future research in this area is eagerly awaited.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Amino-3-(4-fluorophenoxy)propan-2-ol with high enantiomeric purity?

Methodological Answer: The synthesis typically involves nitro-group reduction or catalytic hydrogenation. For enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts are critical.

  • Reduction of Nitro Precursors : Sodium borohydride (NaBH₄) in ethanol at 0–5°C yields the amino alcohol intermediate. Subsequent phenoxy group introduction via nucleophilic substitution (e.g., using 4-fluorophenol and a base like K₂CO₃) completes the synthesis .
  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) reduces nitro intermediates efficiently. Solvent choice (e.g., THF vs. ethanol) impacts reaction kinetics and stereoselectivity .

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Enantiomeric Excess (%)
NaBH₄ ReductionNaBH₄, EtOH, 0–5°C65–7585–90 (after resolution)
Catalytic HydrogenationPd/C, H₂ (3 atm), THF, RT80–8592–95 (direct)

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the amino, hydroxyl, and fluorophenoxy groups. For stereochemical confirmation, NOESY or ROESY experiments distinguish between enantiomers .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., C₉H₁₁FNO₂).
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How does stereochemistry influence binding affinity to biological targets like enzymes or receptors?

Methodological Answer: The (S)-enantiomer often exhibits higher binding affinity due to optimal spatial alignment with target pockets. For example:

  • Enzyme Inhibition : In RPE65 inhibition studies, (S)-configured analogs showed 3–5× greater activity than (R)-forms due to hydrogen-bonding compatibility with catalytic residues .
  • Receptor Interactions : Fluorine’s electronegativity enhances selectivity, but stereochemistry dictates docking orientation. Molecular dynamics simulations can predict enantiomer-specific interactions .

Q. Table 2: Stereochemical Impact on Bioactivity

EnantiomerTarget (e.g., RPE65)IC₅₀ (µM)Binding Affinity (ΔG, kcal/mol)
(S)RPE650.12-9.8
(R)RPE650.45-7.2

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) .
  • Purity Validation : Use orthogonal methods (HPLC, LC-MS) to exclude confounding impurities .
  • Structural Confirmation : X-ray crystallography or cryo-EM of compound-target complexes clarifies binding modes .

Q. What role does the fluorine substituent play in modulating reactivity and bioactivity compared to chloro or methoxy analogs?

Methodological Answer: Fluorine’s electronegativity and small size enhance metabolic stability and binding:

  • Reactivity : Fluorophenoxy groups resist oxidation better than chlorophenoxy analogs (e.g., slower degradation by cytochrome P450 enzymes) .
  • Bioactivity : Fluorine increases lipophilicity (logP +0.5 vs. Cl), improving blood-brain barrier penetration in neurological studies .

Q. Table 3: Substituent Effects on Key Properties

SubstituentlogPMetabolic Stability (t₁/₂, h)IC₅₀ (µM) vs. Target X
4-Fluoro1.28.50.12
4-Chloro1.75.20.38
4-Methoxy0.96.80.85

Q. What advanced computational methods predict synthetic feasibility and bioactivity?

Methodological Answer:

  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes using reaction databases (e.g., prioritizing catalytic hydrogenation over borohydride reduction) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, guiding structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.